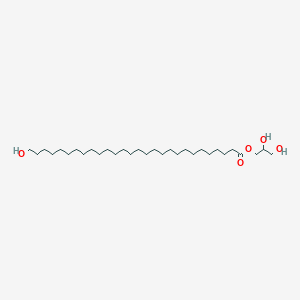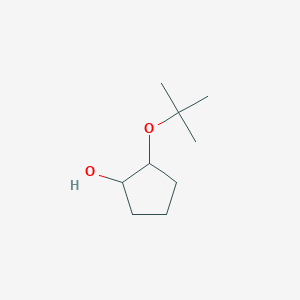
2-tert-Butoxycyclopentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-Butoxycyclopentan-1-ol is an organic compound belonging to the class of cyclopentanol derivatives It features a cyclopentane ring substituted with a tert-butoxy group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butoxycyclopentan-1-ol typically involves the reaction of cyclopentanone with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. Common reaction conditions include:
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Solvent: Solvents like toluene or dichloromethane are often used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Feedstock: Cyclopentanone and tert-butyl alcohol.
Catalyst: Solid acid catalysts to enhance reaction efficiency.
Temperature and Pressure: Optimized to ensure maximum conversion and selectivity.
化学反应分析
Types of Reactions: 2-tert-Butoxycyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclopentanol derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentanol compounds.
科学研究应用
2-tert-Butoxycyclopentan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
作用机制
The mechanism of action of 2-tert-Butoxycyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Cyclopentanol: Lacks the tert-butoxy group, resulting in different chemical properties and reactivity.
tert-Butylcyclopentane: Lacks the hydroxyl group, affecting its polarity and hydrogen bonding capability.
Cyclopentanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness: 2-tert-Butoxycyclopentan-1-ol is unique due to the presence of both a tert-butoxy group and a hydroxyl group on the cyclopentane ring. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to participate in hydrogen bonding, making it valuable for various applications in research and industry.
属性
CAS 编号 |
142052-71-9 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxy]cyclopentan-1-ol |
InChI |
InChI=1S/C9H18O2/c1-9(2,3)11-8-6-4-5-7(8)10/h7-8,10H,4-6H2,1-3H3 |
InChI 键 |
KPIIEDPHZWKQHQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1CCCC1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


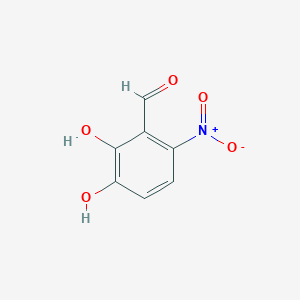
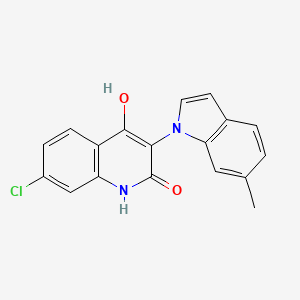



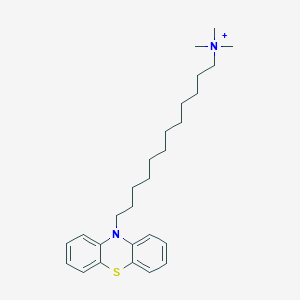

![Acetamide, N-[4-(3-pyridinylcarbonyl)phenyl]-](/img/structure/B12549998.png)

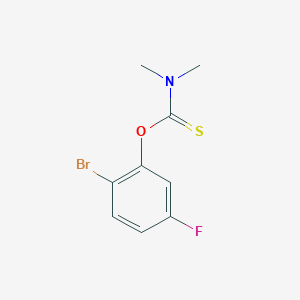
![{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12550019.png)


